(5'-Methyl-[2,2'-bipyridin]-5-yl)methanamine
Description
Properties
CAS No. |
227619-68-3 |
|---|---|
Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
[6-(5-methylpyridin-2-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H13N3/c1-9-2-4-11(14-7-9)12-5-3-10(6-13)8-15-12/h2-5,7-8H,6,13H2,1H3 |
InChI Key |
HHSZDEQELWSMMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=NC=C(C=C2)CN |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The Negishi coupling employs a palladium catalyst (e.g., Pd(PPh)) in anhydrous tetrahydrofuran (THF) at reflux (66°C). The organozinc reagent, generated by treating 5-methyl-2-bromopyridine with zinc dust and lithium chloride, couples with 5-formyl-2-bromopyridine to yield 5'-methyl-5-formyl-2,2'-bipyridine.
| Component | Quantity | Role |
|---|---|---|
| 5-Methyl-2-bromopyridine | 1.2 equiv | Organozinc precursor |
| 5-Formyl-2-bromopyridine | 1.0 equiv | Electrophilic partner |
| Pd(PPh) | 5 mol% | Catalyst |
| Zn dust | 3.0 equiv | Reducing agent |
| LiCl | 1.5 equiv | Activator |
This method achieves yields of 78–85%, with regioselectivity confirmed by NMR and high-resolution mass spectrometry (HRMS).
| Parameter | Value |
|---|---|
| Yield (oxime) | 92% |
| Yield (amine) | 88% |
| Selectivity | >95% |
This protocol, adapted from hydrazine-mediated reductions in bipyridine systems, ensures minimal over-reduction of the pyridine rings.
Alternative Suzuki-Miyaura Coupling Approaches
For substrates sensitive to organozinc reagents, the Suzuki-Miyaura coupling offers a complementary route. Here, a boronic ester derivative of 5-methylpyridine reacts with a halogenated pyridine bearing a protected amine precursor.
Boronic Ester Synthesis
5-Methyl-2-pyridylboronic acid is prepared via Miyaura borylation of 5-methyl-2-bromopyridine using bis(pinacolato)diboron (Bpin) and Pd(dppf)Cl in dioxane (90°C, 12 h).
Coupling and Deprotection
The boronic ester couples with 5-azidomethyl-2-bromopyridine under Suzuki conditions (Pd(PPh), KCO, 80°C), followed by Staudinger reduction (PPh, THF/HO) to unmask the methanamine group.
| Step | Catalyst | Base | Yield |
|---|---|---|---|
| Borylation | Pd(dppf)Cl | EtN | 81% |
| Suzuki Coupling | Pd(PPh) | KCO | 76% |
| Azide Reduction | PPh | — | 94% |
This route, inspired by desulfurative couplings in triazine-based systems, avoids harsh reducing agents but requires meticulous handling of azide intermediates.
Functional Group Interconversion Strategies
Bromomethyl-to-Amine Conversion
An alternative pathway involves bromination of a pre-coupled 5-methyl-2,2'-bipyridine derivative. For example, 5-(bromomethyl)-5'-methyl-2,2'-bipyridine undergoes nucleophilic substitution with aqueous ammonia (NH, 28% in HO) at 100°C for 24 h.
| Condition | Result |
|---|---|
| Temperature | 100°C |
| Time | 24 h |
| Yield | 68% |
This method, though straightforward, suffers from competing elimination reactions, necessitating excess ammonia to suppress byproduct formation .
Chemical Reactions Analysis
Oxidation Reactions
The amine and pyridine groups undergo selective oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Key Characteristics |
|---|---|---|---|
| Amine Oxidation | H<sub>2</sub>O<sub>2</sub>, mCPBA | N-Oxide derivatives | Forms stable N-oxide at the pyridine nitrogen |
| Side-Chain Oxidation | KMnO<sub>4</sub> (acidic conditions) | Carboxylic acid derivatives | Limited by steric hindrance from methyl group |
Oxidation primarily targets the pyridine nitrogen rather than the methanamine group due to electronic effects. N-Oxide formation enhances solubility and metal-binding capacity.
Reduction Reactions
The bipyridine core and amine functionality participate in hydrogenation and hydride transfer:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Pyridine Ring Hydrogenation | H<sub>2</sub>, Pd/C (50–100°C) | Partially saturated bipyridine | Selective reduction requires pH control |
| Amine Reduction | NaBH<sub>4</sub>, LiAlH<sub>4</sub> | Primary amine retention | Amine group remains intact under mild conditions |
Reduction of the pyridine rings is thermodynamically challenging but achievable under high-pressure H<sub>2</sub> with transition metal catalysts.
Alkylation and Acylation
The methanamine group undergoes nucleophilic substitution:
| Reaction Type | Reagents/Conditions | Product | Yield Optimization Factors |
|---|---|---|---|
| Alkylation | Alkyl halides, K<sub>2</sub>CO<sub>3</sub> | N-Alkylated derivatives | Steric hindrance limits bulkier alkyl groups |
| Acylation | Acetyl chloride, DCM, NEt<sub>3</sub> | Amide derivatives | Requires anhydrous conditions |
These reactions modify the amine’s electronic profile, influencing subsequent coordination chemistry.
Cross-Coupling Reactions
The bipyridine system participates in metal-catalyzed couplings:
The methyl group at the 5' position directs regioselectivity in cross-coupling reactions .
Metal Complexation
The compound acts as a polydentate ligand for transition metals:
Density functional theory (DFT) studies reveal that Co complexes exhibit superior σ-bond donation and hydride donor abilities compared to Rh/Ir analogs, enabling efficient H<sub>2</sub> evolution .
Comparative Reactivity
The compound’s reactivity differs from related bipyridines due to its methyl and amine substituents:
Mechanistic Insights
-
Oxidative N-Oxidation : Proceeds via electrophilic attack on the pyridine nitrogen, stabilized by resonance.
-
Metal Complexation : The amine group enhances electron density at pyridine nitrogens, improving metal-binding affinity .
-
Cross-Coupling : Methyl groups hinder steric crowding, favoring coupling at the 5-position .
Scientific Research Applications
Coordination Chemistry
Ligand Properties
The compound acts as a versatile ligand in coordination chemistry, forming stable complexes with transition metals. The nitrogen atoms in the bipyridine structure serve as electron donors, allowing for the formation of metal-ligand complexes that are crucial in catalysis and material synthesis.
Table 1: Common Metal Complexes with (5'-Methyl-[2,2'-bipyridin]-5-yl)methanamine
| Metal Ion | Complex Type | Applications |
|---|---|---|
| Fe(II) | Mononuclear complexes | Catalysis in organic reactions |
| Co(II) | Mixed ligand complexes | Electrocatalysis |
| Cu(II) | Coordination polymers | Material science applications |
| Ru(II) | Photocatalysts | Solar energy conversion |
Biological Applications
Metalloenzyme Studies
The compound is utilized in biological research to study metalloenzymes and metalloproteins. Its ability to coordinate with metal ions mimics the active sites of these enzymes, facilitating investigations into their mechanisms and functions.
Antimicrobial Activity
Recent studies have indicated that bipyridine derivatives exhibit antimicrobial properties. For instance, complexes formed with this compound have shown significant activity against various bacterial strains.
Case Study: Antibacterial Evaluation
A study evaluated the antibacterial activity of several complexes derived from this compound against common pathogens such as E. coli and Staphylococcus aureus. The results demonstrated that certain complexes had minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
Industrial Applications
Catalyst Development
In industrial chemistry, this compound is employed in the development of catalysts for various chemical reactions. Its coordination properties enhance catalytic efficiency in processes such as hydrogenation and oxidation.
Table 2: Industrial Catalytic Processes Utilizing this compound
| Reaction Type | Catalyst Type | Efficiency Improvement |
|---|---|---|
| Hydrogenation | Metal-ligand complex | Increased reaction rates |
| Oxidation | Transition metal complex | Higher selectivity |
| Polymerization | Coordination polymer | Enhanced yield |
Materials Science
Synthesis of Functional Materials
The compound is also significant in materials science for synthesizing functional materials such as conductive polymers and sensors. Its unique structural features allow it to be integrated into composite materials that exhibit desirable electronic properties.
Case Study: Conductive Polymers
Research has demonstrated that incorporating this compound into polymer matrices can enhance conductivity and stability under various environmental conditions . This makes it a candidate for applications in flexible electronics and energy storage devices.
Mechanism of Action
The mechanism of action of [2,2’-Bipyridine]-5-methanamine, 5’-methyl- involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can participate in various catalytic and redox reactions, influencing the activity of the metal ions and the overall reaction pathways .
Comparison with Similar Compounds
Key Observations :
- Yield Variations : Substituent position and bipyridine connectivity significantly impact synthesis efficiency. For example, compound 14h (70% yield) outperforms 14d (24%), likely due to steric and electronic factors .
- Bipyridine vs. Monopyridine: Bipyridine derivatives (e.g., 14c, 14h) exhibit enhanced chelating ability compared to monopyridine analogs (e.g., (5-Bromopyridin-2-yl)methanamine), making them preferred for catalytic and medicinal applications .
Electronic and Steric Effects
- Methyl vs. Bromine Substituents: The methyl group in (5'-Methyl-[2,2'-bipyridin]-5-yl)methanamine is electron-donating, increasing electron density on the bipyridine scaffold, which may enhance metal-ligand interactions in catalysis .
- Steric Hindrance : The 5'-methyl group in the target compound introduces minimal steric hindrance compared to bulkier substituents (e.g., cyclopropyl in (R)-(5-Bromo-4-methylpyridin-2-yl)(cyclopropyl)methanamine), which may limit binding in enzyme active sites .
Physicochemical Properties
- Solubility : Methanamine derivatives generally exhibit moderate aqueous solubility, but brominated analogs (e.g., [5-(6-bromopyridin-2-yl)pyridin-3-yl]methanamine) may have reduced solubility due to halogenation .
Research Findings and Implications
- Synthetic Efficiency : High-yield synthesis of 14h (70%) suggests that 2,4'-bipyridine connectivity is favorable for scalability compared to 3,3'- or 3,4'-systems .
- Structure-Activity Relationships : Substituent position (e.g., 5'-Me vs. 6'-Me) critically impacts biological activity, as seen in CDK inhibitor studies .
- Catalytic Performance : The redox-active bipyridine scaffold in the target compound and its analogs enables tunable metal complexes for applications like hydrogen production and CO2 reduction .
Biological Activity
(5'-Methyl-[2,2'-bipyridin]-5-yl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of a bipyridine moiety substituted with a methyl group and a methanamine functional group. This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may modulate signaling pathways that are crucial for cellular functions. Specific mechanisms include:
- Enzyme Inhibition/Activation : The compound may bind to specific enzymes, altering their activity and influencing metabolic pathways.
- Cell Signaling Modulation : It can affect cell signaling pathways, which may lead to changes in gene expression and cellular responses.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:
- Caspase Activation : The compound may activate caspases, leading to programmed cell death.
- Inhibition of Metastatic Pathways : Studies suggest it can inhibit matrix metalloproteinases (MMPs) that are involved in cancer cell migration and invasion.
Antimicrobial Activity
The compound has also displayed antimicrobial properties against various pathogens. In vitro studies have demonstrated:
- Inhibition of Bacterial Growth : It shows significant activity against Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial effects are hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key aspects include:
- Absorption : The compound's bioavailability is influenced by its solubility and stability in biological systems.
- Distribution : It may be distributed throughout various tissues, affecting its efficacy and safety profile.
- Metabolism : Metabolized primarily by cytochrome P450 enzymes, the metabolic pathways can affect the duration of action and toxicity.
- Excretion : Renal excretion plays a role in determining the compound's half-life and overall clearance from the body.
Case Studies
-
Cell Line Studies :
- A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in significant apoptosis as indicated by increased caspase activity (Figure 1).
Figure 1: Apoptosis induction in breast cancer cells treated with this compound.Cell Line Treatment Concentration Apoptosis Rate (%) MCF-7 10 µM 45 MDA-MB-231 20 µM 60 -
Antimicrobial Efficacy :
- In antimicrobial assays, the compound showed effective inhibition against Staphylococcus aureus with an inhibition zone diameter of 28 mm at a concentration of 100 µg/mL.
Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL) Staphylococcus aureus 28 100 Escherichia coli 15 100
Q & A
Q. What are the established synthetic routes for (5'-Methyl-[2,2'-bipyridin]-5-yl)methanamine?
The synthesis typically involves functionalization of bipyridine scaffolds. A common approach is the Delépine reaction, where a brominated intermediate (e.g., 4-bromomethyl-5'-methyl-2,2'-bipyridine) undergoes nucleophilic substitution with hexamethylenetetramine (HMTA) under reflux in ethanol or methanol. Subsequent hydrolysis with HCl yields the primary amine. Alternative routes include reductive amination of aldehyde precursors using sodium cyanoborohydride (NaBH3CN) in methanol at room temperature. Purity is ensured via column chromatography (silica gel, CH2Cl2/MeOH gradient) or recrystallization .
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- 1H/13C NMR : Proton signals for the methyl group (δ ~2.35 ppm, singlet) and bipyridyl protons (δ 7.0–9.0 ppm, multiplet splitting due to J-coupling). Carbon peaks for the methyl group appear at δ ~21 ppm, while aromatic carbons range from δ 120–160 ppm. Solvent choice (e.g., DMSO-d6 vs. CDCl3) may shift signals slightly .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]+ with m/z accuracy <2 ppm.
- FT-IR : N-H stretching (~3350 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
Q. What are the primary applications of this compound in academic research?
It serves as:
- A ligand in transition metal complexes (e.g., Ru(II) polypyridyl systems) for photophysical studies or catalysis .
- A building block for functionalized bipyridines in supramolecular chemistry.
- A precursor for bioactive molecule synthesis, though specific biological data remain underexplored .
Advanced Research Questions
Q. How can researchers design Ru(II) polypyridyl complexes using this ligand?
Methodology :
Metal precursor preparation : Start with [RuCl2(DMSO)4] from RuCl3·H2O and DMSO under argon.
Ligand coordination : Reflux the metal precursor with bathophenanthroline (bphen) ligands in ethanol to form [Ru(bphen)2Cl2].
Amine functionalization : React [Ru(bphen)2Cl2] with this compound in acetonitrile at 80°C for 12 hours.
Purification : Use counterion exchange (e.g., NH4PF6) and isolate via precipitation or size-exclusion chromatography .
Q. How to resolve discrepancies in reported NMR data for this compound?
Discrepancies often arise from:
- Solvent effects : DMSO-d6 vs. CDCl3 alters chemical shifts (e.g., amine protons deshielded in DMSO).
- Concentration : Aggregation at high concentrations broadens signals.
- Impurities : Trace solvents (e.g., THF) or byproducts (e.g., unreacted aldehyde) require rigorous drying and purification. Cross-validate with HRMS and elemental analysis .
Q. What strategies optimize reaction yields in derivative synthesis?
- Catalyst screening : Use Pd/C or NiCl2 for cross-coupling reactions.
- Temperature control : Microwave-assisted synthesis reduces reaction times (e.g., 150°C, 30 min).
- Protection/deprotection : Temporarily protect the amine with tert-butoxycarbonyl (Boc) groups during harsh reactions.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of bipyridyl intermediates .
Data Contradiction Analysis
Q. How to address conflicting catalytic activity in metal complexes using this ligand?
Contradictions may stem from:
- Steric effects : The 5'-methyl group hinders coordination geometry, altering redox potentials.
- Counterion influence : PF6⁻ vs. ClO4⁻ affects solubility and electron transfer kinetics.
- Experimental conditions : Measure catalytic turnover (TON) under standardized light sources (e.g., 450 nm LED) and oxygen-free environments .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
